3-Bromo-5-(1H-imidazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(1H-imidazol-1-yl)benzamide is a chemical compound with the molecular formula C10H8BrN3O. It is characterized by the presence of a bromine atom, an imidazole ring, and a benzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(1H-imidazol-1-yl)benzamide typically involves the bromination of 5-(1H-imidazol-1-yl)benzamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the imidazole ring or the benzamide group .
Scientific Research Applications
3-Bromo-5-(1H-imidazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its imidazole moiety.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-Bromo-5-(1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(1H-imidazol-1-yl)benzamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
3-Chloro-5-(1H-imidazol-1-yl)benzamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical behavior and applications.
Uniqueness
3-Bromo-5-(1H-imidazol-1-yl)benzamide is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and its potential for halogen bonding. This makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-bromo-5-imidazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-8-3-7(10(12)15)4-9(5-8)14-2-1-13-6-14/h1-6H,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMNHLLJUIPTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.